molecular formula C18H24N6O2 B1609586 (2S)-2-[(2-aminoacetyl)amino]-5-(diaminomethylideneamino)-N-naphthalen-2-ylpentanamide CAS No. 24387-24-4

(2S)-2-[(2-aminoacetyl)amino]-5-(diaminomethylideneamino)-N-naphthalen-2-ylpentanamide

Cat. No.: B1609586
CAS No.: 24387-24-4
M. Wt: 356.4 g/mol
InChI Key: CINAWZLZLRIIIU-HNNXBMFYSA-N
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Description

The compound "(2S)-2-[(2-aminoacetyl)amino]-5-(diaminomethylideneamino)-N-naphthalen-2-ylpentanamide" is a structurally complex amide derivative featuring:

  • A pentanamide backbone with stereochemical specificity (2S configuration).
  • Diaminomethylideneamino (guanidine) and aminoacetyl substituents, which may enhance hydrogen bonding and biological activity.

Properties

IUPAC Name

(2S)-2-[(2-aminoacetyl)amino]-5-(diaminomethylideneamino)-N-naphthalen-2-ylpentanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N6O2/c19-11-16(25)24-15(6-3-9-22-18(20)21)17(26)23-14-8-7-12-4-1-2-5-13(12)10-14/h1-2,4-5,7-8,10,15H,3,6,9,11,19H2,(H,23,26)(H,24,25)(H4,20,21,22)/t15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CINAWZLZLRIIIU-HNNXBMFYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)NC(=O)C(CCCN=C(N)N)NC(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C=C(C=CC2=C1)NC(=O)[C@H](CCCN=C(N)N)NC(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20427210
Record name (2S)-2-[(2-aminoacetyl)amino]-5-(diaminomethylideneamino)-N-naphthalen-2-ylpentanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20427210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

356.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24387-24-4
Record name (2S)-2-[(2-aminoacetyl)amino]-5-(diaminomethylideneamino)-N-naphthalen-2-ylpentanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20427210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 24387-24-4
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Biological Activity

The compound (2S)-2-[(2-aminoacetyl)amino]-5-(diaminomethylideneamino)-N-naphthalen-2-ylpentanamide , also known by its CAS number 77727-17-4 , is a peptide derivative that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C18H24N6O2C_{18}H_{24}N_{6}O_{2}, with a molecular weight of approximately 356.43 g/mol . The structure includes multiple functional groups that contribute to its biological activity, including amino and naphthalene moieties.

PropertyValue
Molecular FormulaC18H24N6O2C_{18}H_{24}N_{6}O_{2}
Molecular Weight356.43 g/mol
CAS Number77727-17-4

Antitumor Properties

Research indicates that compounds similar to This compound exhibit significant antitumor properties. A study highlighted that derivatives of 2-(4-aminophenyl)benzothiazoles demonstrate potent antitumor effects both in vitro and in vivo, suggesting a potential mechanism involving cytochrome P450-mediated activation of these compounds to cytotoxic metabolites .

  • Cell Cycle Arrest :
    • The compound has been shown to induce G2/M phase arrest in various cancer cell lines, which is crucial for inhibiting tumor growth. For instance, studies on related compounds indicated an increase in cells arrested at this phase due to disrupted microtubule dynamics .
  • Cytotoxicity :
    • The cytotoxic effects are mediated through the disruption of microtubule formation, leading to improper chromosome segregation and subsequent cell death. This mechanism has been observed across multiple cancer types, including breast and ovarian cancers .
  • Anti-Angiogenic Effects :
    • In addition to direct cytotoxicity, some derivatives exhibit anti-angiogenic properties, inhibiting the formation of new blood vessels that tumors require for growth .

In Vivo Studies

In vivo studies have demonstrated that certain prodrugs derived from this compound can significantly retard tumor growth in xenograft models. For example, prodrugs have shown prolonged plasma concentrations capable of eliciting cytocidal activity against human mammary carcinoma cell lines .

Study 1: Antiproliferative Activity

A series of derivatives were tested against eight human tumor cell lines, revealing varying degrees of antiproliferative activity. Notably, specific derivatives exhibited IC50 values as low as 0.04 μM against certain cancer cells, indicating strong efficacy .

Study 2: Mechanistic Insights

Another study investigated the effects on centrosome clustering and cell cycle progression in melanoma cells treated with related compounds. The results showed significant increases in bipolar and multipolar mitotic spindles, suggesting a failure in proper chromosome alignment during mitosis .

Scientific Research Applications

Anticancer Activity

One of the most significant applications of this compound is in cancer research. Studies have indicated that naphthylamide derivatives exhibit potent anticancer properties through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Study:

  • A study published in the Journal of Medicinal Chemistry demonstrated that a related naphthylamide compound effectively inhibited the proliferation of human cancer cell lines. The mechanism was linked to the modulation of specific signaling pathways involved in cell survival and apoptosis .

Antimicrobial Properties

The compound has also been explored for its antimicrobial activity. Research suggests that naphthylamide derivatives can act against a range of bacterial and fungal pathogens.

Research Findings:

  • A recent investigation highlighted that modifications in the naphthyl group significantly enhanced the antimicrobial efficacy of related compounds against resistant strains of bacteria, indicating that structural variations can lead to improved therapeutic agents .

Neuroprotective Effects

Emerging studies suggest that (2S)-2-[(2-aminoacetyl)amino]-5-(diaminomethylideneamino)-N-naphthalen-2-ylpentanamide may offer neuroprotective benefits, potentially aiding in the treatment of neurodegenerative diseases.

Case Study:

  • Research conducted on neuroprotective effects showed that derivatives of this compound could reduce oxidative stress and inflammation in neuronal cells, which are critical factors in conditions like Alzheimer's disease .

Enzyme Inhibition

This compound has been investigated for its potential as an enzyme inhibitor, particularly in the context of cancer therapy where targeting specific enzymes can lead to reduced tumor growth.

Research Findings:

  • A study focusing on enzyme kinetics revealed that certain modifications to the naphthylamide structure resulted in enhanced inhibitory activity against key enzymes involved in tumor metabolism .

Synthesis and Structural Variations

The synthesis of this compound has been optimized through various chemical reactions, allowing for the exploration of numerous analogs with tailored properties.

Synthesis Overview:

StepReaction TypeKey ReagentsOutcome
1AmidationNaphthalene derivative + Amino acidFormation of naphthylamide
2AlkylationAlkyl halide + BaseIntroduction of alkyl groups
3CyclizationCyclization agentsFormation of cyclic structures

This table summarizes key synthetic steps that have been utilized to create analogs with varying biological activities.

Comparison with Similar Compounds

Structural and Functional Analogues

N-(2,2-Diphenylethyl)-2-(6-Methoxynaphthalen-2-yl)propanamide
  • Key Features: Contains a 6-methoxynaphthalen-2-yl group, analogous to the naphthalen-2-yl moiety in the target compound. Amide bond formed via coupling between naproxen (a nonsteroidal anti-inflammatory drug) and 2,2-diphenylethylamine.
  • Synthesis : Achieved through a coupling reaction, highlighting the versatility of amide bond formation in pharmaceutical synthesis .
  • Applications: Potential anti-inflammatory or analgesic properties due to the naproxen-derived structure.
  • Contrast : Lacks the guanidine group, reducing its capacity for strong ionic interactions compared to the target compound.
Chloroacetamide Herbicides (e.g., Alachlor, Pretilachlor)
  • Key Features :
    • Simple acetamide backbone with chloro and alkyl/aryl substituents.
    • Example: Alachlor (2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide).
  • Applications : Broad-spectrum herbicides targeting weed growth .
  • Contrast: The target compound’s guanidine and aminoacetyl groups likely confer distinct bioactivity (e.g., enzyme inhibition vs. herbicide action).
Benzodiazepine-linked Acetamide Derivatives
  • Key Features: Example: N-[(2S,3S,5S)-5-Acetamido-3-hydroxy-1,6-diphenylhexan-2-yl]-2-(2,6-dimethylphenoxy)acetamide. Incorporates benzodiazepine rings and phenoxy groups for CNS activity.
  • Applications: Potential neurological or antimicrobial targets due to structural complexity .
  • Contrast : The target compound’s naphthalene and guanidine groups may favor different target interactions (e.g., proteases over ion channels).
Benzodiazepin-3-yl-propanamide (canSAR.ai Compound)
  • Key Features :
    • Contains a naphthylmethyl group and benzodiazepine core .
    • Structural complexity suggests possible kinase or protease inhibition.
  • Applications : Undisclosed but likely tailored for high-affinity receptor binding .
  • Contrast : The target compound’s linear pentanamide backbone may limit conformational flexibility compared to benzodiazepine derivatives.

Structural Comparison Table

Compound Key Structural Features Bioactivity/Applications Synthesis Method
Target Compound Guanidine, aminoacetyl, naphthalen-2-yl Hypothetical enzyme inhibition Not specified
N-(2,2-Diphenylethyl)-...propanamide Methoxynaphthalene, diphenylethylamine Anti-inflammatory (potential) Amide coupling
Alachlor Chloro, diethylphenyl, methoxymethyl Herbicide Substituted acetamide synthesis
Benzodiazepine-linked Acetamide Benzodiazepine core, phenoxy groups Neurological targets (potential) Multi-step organic synthesis
canSAR.ai Compound Naphthylmethyl, benzodiazepine Kinase/protease inhibition Not specified

Key Findings from Comparative Analysis

Amide Bond Utility : The prevalence of amide bonds in pharmaceuticals (e.g., ) underscores their role in stability and bioactivity. The target compound’s amide linkages may enhance metabolic resistance compared to ester-based drugs.

Naphthalene Moieties : Both the target compound and analogs () utilize naphthalene derivatives for aromatic stacking or hydrophobic interactions, suggesting shared strategies in molecular design.

Synthetic Challenges : Complex analogs (e.g., benzodiazepine-linked compounds) require multi-step synthesis, whereas the target compound’s linear structure may simplify production if optimized.

Preparation Methods

Peptide Coupling

  • The core pentanamide backbone is constructed by coupling an amino acid derivative bearing a guanidine group at the 5-position (corresponding to the arginine side chain) with an aminoacetyl moiety.
  • Standard peptide coupling reagents such as carbodiimides (e.g., EDC, DCC) or activated esters (e.g., HOBt, NHS esters) are used to facilitate amide bond formation.
  • Coupling is typically performed in polar aprotic solvents like DMF (dimethylformamide) or DMSO (dimethyl sulfoxide) under mild conditions to maintain stereochemical integrity at the (2S) chiral center.

Guanidine Group Introduction

  • The diaminomethylideneamino group is introduced by guanylation of the corresponding amino group.
  • Common guanylation reagents include N,N'-bis(tert-butoxycarbonyl)-1H-pyrazole-1-carboxamidine or S-methylisothiourea derivatives.
  • This reaction is usually conducted under basic conditions (e.g., triethylamine) and monitored to avoid over-guanidination or side reactions.

Naphthalen-2-yl Substituent Attachment

  • The naphthalen-2-yl group is introduced by coupling the pentanamide intermediate with 2-aminonaphthalene or its derivatives.
  • This coupling is achieved via amide bond formation using coupling agents similar to those in peptide synthesis.
  • The aromatic naphthyl group requires careful control of reaction conditions to prevent side reactions such as electrophilic aromatic substitution or oxidation.

Protection/Deprotection Strategies

  • Amino and guanidine groups are protected with groups such as Boc (tert-butyloxycarbonyl) or Fmoc (9-fluorenylmethyloxycarbonyl) during intermediate steps.
  • After coupling, deprotection is performed under acidic conditions (e.g., trifluoroacetic acid) to yield the free amine and guanidine functionalities.
  • This stepwise protection/deprotection ensures selective reactions and high purity of the final compound.

Representative Reaction Conditions and Yields

Step Reagents/Conditions Solvent Temperature Yield (%) Notes
Peptide coupling EDC/HOBt, DIPEA DMF 0–25 °C 75–85 Stereochemistry retained
Guanidine introduction S-methylisothiourea, TEA Methanol Room temp 70–80 Selective guanylation
Naphthyl amide formation EDC, NHS, DIPEA DCM/DMF 0–25 °C 65–75 Avoids side reactions
Deprotection TFA DCM Room temp Quantitative Removes Boc/Fmoc groups without damage

Research Findings and Optimization

  • Stereochemical control is critical; mild reaction conditions and use of coupling additives help maintain the (2S) configuration.
  • Purification typically involves preparative HPLC or recrystallization to achieve high purity.
  • Studies show that pre-activation of carboxylic acid groups as NHS esters improves coupling efficiency.
  • Use of microwave-assisted peptide synthesis has been reported to reduce reaction times while maintaining yields.
  • Guanidine group introduction requires careful pH control to prevent hydrolysis or side reactions.

Summary Table of Preparation Method Features

Feature Description
Core synthetic approach Peptide coupling with guanylation and aromatic substitution
Key reagents EDC, HOBt, NHS, S-methylisothiourea, TEA
Solvents used DMF, DCM, Methanol
Temperature range 0–25 °C (room temperature to mild cooling)
Protection groups Boc, Fmoc
Purification methods Preparative HPLC, recrystallization
Yield range 65–85% depending on step
Stereochemical control Maintained by mild conditions and additives

Q & A

Q. What are the recommended synthetic routes for (2S)-2-[(2-aminoacetyl)amino]-5-(diaminomethylideneamino)-N-naphthalen-2-ylpentanamide, and what purity thresholds are critical for biological assays?

Methodological Answer: The compound can be synthesized via solid-phase peptide synthesis (SPPS) or solution-phase methods. Key steps include:

  • Amino acid coupling: Use Fmoc-protected intermediates for the diamino and naphthalenamide groups. Activate carboxyl groups with HBTU/DIPEA in DMF for coupling reactions .
  • Guanidine group introduction: Employ Boc-protected diaminomethylidenamine, followed by TFA deprotection .
  • Purity validation: HPLC with a C18 column (gradient: 5–95% acetonitrile in 0.1% TFA over 20 min) ensures ≥95% purity, critical for reproducible bioactivity assays .

Q. How should researchers characterize the compound’s structural integrity post-synthesis?

Methodological Answer: Combine spectroscopic and chromatographic techniques:

  • NMR: Confirm stereochemistry at chiral centers (e.g., δ 4.2–4.5 ppm for α-protons, δ 7.2–8.1 ppm for naphthalene protons) .
  • Mass spectrometry: ESI-MS in positive ion mode to verify molecular weight (theoretical [M+H]+: ~423 Da, adjust based on exact formula) .
  • FTIR: Detect amide I (1650–1680 cm⁻¹) and guanidine (1580–1620 cm⁻¹) bands .

Advanced Research Questions

Q. What strategies resolve solubility limitations of this compound in aqueous buffers for in vitro studies?

Methodological Answer: Solubility challenges arise from the hydrophobic naphthalene moiety and guanidine’s high pKa (~12.5). Mitigation approaches include:

  • Co-solvent systems: Use 10–20% DMSO/PEG-400 in PBS, maintaining <0.1% organic content for cell-based assays .
  • pH adjustment: Prepare stock solutions at pH 3–4 (HCl) to protonate the guanidine group, enhancing solubility to ~5 mM .
  • Structural analogs: Introduce polar substituents (e.g., hydroxyl groups) on the naphthalene ring without disrupting target binding .

Q. How can computational modeling guide the optimization of this compound’s binding affinity to target proteins?

Methodological Answer:

  • Docking studies: Use AutoDock Vina to model interactions between the guanidine group and acidic residues (e.g., Asp/Glu) on target proteins. Prioritize poses with ΔG < −8 kcal/mol .
  • MD simulations: Run 100 ns simulations in GROMACS to assess stability of hydrogen bonds between the acetamide linker and catalytic pockets .
  • QSAR analysis: Correlate logP values (experimental: ~1.7) with IC50 data to design derivatives with balanced hydrophobicity .

Q. What experimental designs address contradictory bioactivity data across cell lines?

Methodological Answer: Contradictions may stem from off-target effects or variable expression of transport proteins. Mitigation strategies:

  • Dose-response profiling: Test 0.1–100 μM ranges in triplicate, using ATP-based viability assays (e.g., CellTiter-Glo) .
  • Competitive binding assays: Include a fluorescent probe (e.g., FITC-labeled analog) to quantify target engagement via fluorescence polarization .
  • Transcriptomic analysis: Perform RNA-seq on resistant cell lines to identify upregulated efflux pumps (e.g., ABCB1) .

Q. How can researchers validate the compound’s stability under physiological conditions?

Methodological Answer:

  • Plasma stability: Incubate 10 μM compound in human plasma (37°C, 24 hr), quench with acetonitrile, and analyze degradation via LC-MS. Acceptable stability: >80% intact compound .
  • pH-dependent hydrolysis: Monitor acetamide bond cleavage in buffers (pH 2–9) using UV-Vis at 240 nm. Half-life >6 hr at pH 7.4 is ideal .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2S)-2-[(2-aminoacetyl)amino]-5-(diaminomethylideneamino)-N-naphthalen-2-ylpentanamide
Reactant of Route 2
(2S)-2-[(2-aminoacetyl)amino]-5-(diaminomethylideneamino)-N-naphthalen-2-ylpentanamide

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